4-(3-Aminoprop-1-en-1-yl)benzonitrile

Catalog No.
S14086051
CAS No.
M.F
C10H10N2
M. Wt
158.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Aminoprop-1-en-1-yl)benzonitrile

Product Name

4-(3-Aminoprop-1-en-1-yl)benzonitrile

IUPAC Name

4-[(E)-3-aminoprop-1-enyl]benzonitrile

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

InChI

InChI=1S/C10H10N2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h1-6H,7,11H2/b2-1+

InChI Key

IPRFIWUGUHOENH-OWOJBTEDSA-N

Canonical SMILES

C1=CC(=CC=C1C=CCN)C#N

Isomeric SMILES

C1=CC(=CC=C1/C=C/CN)C#N

4-(3-Aminoprop-1-en-1-yl)benzonitrile is an organic compound with the molecular formula C10_{10}H10_{10}N2_{2}. It features an aminopropenyl group attached to a benzonitrile moiety, making it notable for its unique structural properties. This compound is of significant interest in various fields of scientific research due to its potential applications in medicinal chemistry and material science. The presence of both the aminopropenyl and benzonitrile groups allows for diverse chemical reactivity, which can be exploited in synthetic pathways and biological studies .

  • Oxidation: This compound can be oxidized to yield nitrile oxides, utilizing reagents such as potassium permanganate or chromium trioxide.
  • Reduction: The nitrile group can be reduced to form primary amines, often using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The aminopropenyl group can participate in substitution reactions with various electrophiles, leading to a range of substituted derivatives depending on the electrophile used.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate (KMnO4_4), chromium trioxide (CrO3_3).
  • Reduction Reagents: Lithium aluminum hydride (LiAlH4_4), sodium borohydride (NaBH4_4).
  • Substitution Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

  • From Oxidation: Nitrile oxides.
  • From Reduction: Primary amines.
  • From Substitution: Various substituted derivatives based on the electrophile involved.

Research indicates that 4-(3-Aminoprop-1-en-1-yl)benzonitrile exhibits potential biological activities. Its structure allows it to interact with specific molecular targets, such as enzymes and receptors. The aminopropenyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating enzyme activity. Additionally, the nitrile group may coordinate with metal ions, influencing various biochemical pathways. Preliminary studies suggest its potential as a biochemical probe for studying enzyme activity and protein interactions, as well as exploring therapeutic properties like anticancer and antimicrobial activities .

The synthesis of 4-(3-Aminoprop-1-en-1-yl)benzonitrile typically involves:

  • Starting Materials: 4-bromobenzonitrile and 3-aminoprop-1-ene.
  • Catalyst: A palladium catalyst is commonly used.
  • Reaction Conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 100°C and 120°C for several hours to ensure complete conversion to the desired product.

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yields .

4-(3-Aminoprop-1-en-1-yl)benzonitrile has a wide range of applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its role as a biochemical probe in enzyme activity studies.
  • Medicine: Explored for potential therapeutic properties, including anticancer and antimicrobial effects.
  • Industry: Utilized in developing advanced materials such as polymers and nanomaterials .

The mechanism of action for 4-(3-Aminoprop-1-en-1-yl)benzonitrile involves its interaction with molecular targets like enzymes or receptors. The compound’s aminopropenyl group facilitates hydrogen bonding with active sites, while the benzonitrile moiety can engage in π–π interactions. These interactions are crucial in modulating the activity of target molecules and influencing biochemical pathways .

Several compounds share structural similarities with 4-(3-Aminoprop-1-en-1-yl)benzonitrile. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
4-AminobenzonitrileLacks the propenyl group; less versatile in reactionsSimpler structure limits reactivity
3-AminopropionitrileContains a similar aminopropyl group; no aromatic ringLacks aromatic character
4-(3-Aminopropyl)benzonitrileSimilar structure but has a saturated propyl groupSaturation reduces reactivity compared to propenyl
3-(3-Aminoprop-1-en-1-yl)benzonitrileSimilar structure but different positioningVariation in position affects reactivity

Uniqueness

4-(3-Aminoprop-1-en-1-yl)benzonitrile is unique due to its combination of both aminopropenyl and benzonitrile groups, which provide distinct chemical reactivity and biological activity that are not present in the similar compounds listed above. This dual functionality enhances its value in various research applications .

Traditional Condensation Approaches Using Benzonitrile Precursors

Traditional synthetic routes for 4-(3-Aminoprop-1-en-1-yl)benzonitrile often leverage nucleophilic substitution or condensation reactions involving benzonitrile derivatives. A representative pathway involves the reaction of 4-bromobenzonitrile with 3-aminoprop-1-ene under basic conditions. This method exploits the electrophilic nature of the bromine atom in 4-bromobenzonitrile, which undergoes displacement by the amine group of 3-aminoprop-1-ene. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with potassium carbonate (K~2~CO~3~) serving as a base to deprotonate the amine and facilitate nucleophilic attack.

A critical advancement in this approach involves the use of microwave-assisted heating to accelerate reaction kinetics. By irradiating the reaction mixture at 150°C for 20 minutes, yields exceeding 80% have been reported, compared to conventional heating methods requiring 12–24 hours. This optimization reduces side reactions such as oligomerization of the aminopropenyl group, a common challenge in prolonged thermal conditions.

Table 1: Traditional Condensation Parameters

ParameterConventional MethodMicrowave-Assisted
Reaction Time12–24 hours20 minutes
Temperature80–100°C150°C
SolventDMFDMSO
Yield60–70%80–85%

The limitations of traditional methods include solvent toxicity and energy-intensive heating. Recent efforts have focused on replacing DMF with greener alternatives like cyclopentyl methyl ether (CPME), though yields remain suboptimal (50–60%).

Modern Transition Metal-Catalyzed Coupling Strategies

Transition metal catalysis has revolutionized the synthesis of 4-(3-Aminoprop-1-en-1-yl)benzonitrile, particularly through palladium-catalyzed cross-coupling reactions. The Heck reaction, for instance, enables the coupling of 4-bromobenzonitrile with allylamine derivatives. In a typical protocol, 4-bromobenzonitrile reacts with allylamine in the presence of palladium(II) acetate (Pd(OAc)~2~), triphenylphosphine (PPh~3~), and a base such as triethylamine (Et~3~N) in acetonitrile at 80°C. This method achieves regioselective formation of the trans-alkene product, with yields reaching 75–85% after 6 hours.

Mechanistic Insights
The catalytic cycle begins with oxidative addition of 4-bromobenzonitrile to Pd(0), forming a Pd(II) intermediate. Subsequent coordination of allylamine facilitates migratory insertion, followed by β-hydride elimination to yield the coupled product. Ligand design plays a crucial role: bulkier ligands like tricyclohexylphosphine (PCy~3~) suppress undesired homocoupling by stabilizing the Pd center against aggregation.

Table 2: Ligand Effects on Coupling Efficiency

LigandYield (%)Selectivity (trans:cis)
PPh~3~759:1
PCy~3~8212:1
Xantphos7810:1

Copper-mediated strategies have also emerged, utilizing Ullmann-type couplings between 4-iodobenzonitrile and enamine precursors. These reactions, conducted in dimethylacetamide (DMA) with CuI and 1,10-phenanthroline, afford moderate yields (65–70%) but require high temperatures (120°C).

Solvent-Free Mechanochemical Synthesis Optimization

Mechanochemical synthesis offers a sustainable alternative to solvent-based methods, leveraging high-energy ball milling to initiate reactions. For 4-(3-Aminoprop-1-en-1-yl)benzonitrile, this approach involves milling 4-bromobenzonitrile, 3-aminoprop-1-ene, and potassium carbonate in a stoichiometric ratio of 1:1.2:2. The absence of solvent eliminates waste generation, while mechanical force induces intimate mixing and reaction activation.

Optimization Parameters

  • Milling Frequency: 25 Hz for 60 minutes achieves 70% conversion, doubling to 30 Hz increases yield to 85%.
  • Stoichiometry: A 20% excess of 3-aminoprop-1-ene compensates for volatile losses during milling.
  • Additives: Catalytic potassium iodide (KI, 5 mol%) enhances reaction rates by facilitating halogen exchange.

Table 3: Mechanochemical vs. Traditional Synthesis

MetricMechanochemicalTraditional
Reaction Time60 minutes12 hours
Solvent UseNone50 mL DMF
Energy Input0.5 kWh2.5 kWh
Yield85%70%

Challenges include scalability and equipment wear, but recent advances in planetary ball mills have enabled gram-scale production with minimal batch variability.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

158.084398327 g/mol

Monoisotopic Mass

158.084398327 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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